3-氨基-2-氟苯甲酰胺

描述

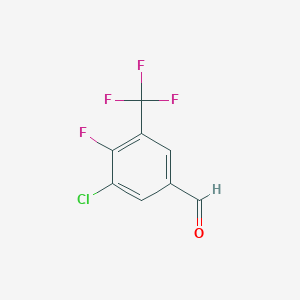

3-Amino-2-fluorobenzamide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-2-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

PET 成像西格玛受体配体

3-氨基-2-氟苯甲酰胺衍生物已被研究用于 PET(正电子发射断层扫描)成像。一种特定的衍生物,N-(N-苄基哌啶-4-基)-2-氟苯甲酰胺,对大脑中的西格玛受体显示出高亲和性和选择性,使其成为在人体中对西格玛受体进行 PET 成像的有希望的化合物 (Shiue 等,1997)。

癌症治疗的放射增敏剂

3-氨基-2-氟苯甲酰胺的氟化衍生物,如 3-氨基-N-2,2,2-三氟乙基苯甲酰胺(3-ABA-TFE),已被研究为癌症治疗中的潜在放射增敏剂。这些化合物显示出增强肿瘤细胞中放射治疗细胞毒性的能力,表明其在提高癌症治疗效果中的作用 (Brix 等,2005)。

阿尔茨海默病治疗

3-氨基-2-氟苯甲酰胺的衍生物已被评估为阿尔茨海默病的潜在治疗方法。这些化合物对胆碱酯酶等酶和 β-淀粉样蛋白的聚集表现出抑制作用,这些酶和聚集是阿尔茨海默病的关键靶点 (Czarnecka 等,2017)。

聚(ADP-核糖)聚合酶抑制

3-氨基-2-氟苯甲酰胺已被研究其在抑制聚(ADP-核糖)聚合酶 (PARP) 中的作用。这种抑制与各种细胞过程有关,包括 DNA 修复机制,并且在癌症研究和增强癌症治疗中放射反应的潜力中具有意义 (Cleaver 等,1985)。

细胞代谢和 DNA 修复

3-氨基-2-氟苯甲酰胺对细胞代谢和 DNA 修复过程的影响已得到广泛研究。它已被证明会影响 DNA 前体代谢并影响细胞活力、葡萄糖代谢和 DNA 合成,表明其在理解和控制细胞对 DNA 损伤的反应中具有潜在作用 (Milam & Cleaver,1984)。

安全和危害

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Therefore, appropriate safety measures should be taken when handling this compound, such as wearing protective gloves and eye protection .

作用机制

Target of Action

The primary target of 3-Amino-2-fluorobenzamide is currently under investigation. It has been found to be a component of rineterkib , which is an inhibitor of extracellular signal-regulated kinase (ERK) . ERK plays a crucial role in regulating cell processes like proliferation, differentiation, and cell cycle progression.

Mode of Action

As a part of Rineterkib, it is believed to inhibit the ERK pathway . This inhibition could lead to changes in cell signaling, potentially affecting cell growth and division.

Biochemical Pathways

Given its association with rineterkib, it is likely involved in the erk signaling pathway . This pathway is essential for many cellular processes, including growth and differentiation. Any disruption in this pathway could have significant downstream effects on these processes.

Result of Action

As an erk inhibitor, it could potentially affect cell growth and division

属性

IUPAC Name |

3-amino-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKBRROLHNYTQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)F)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone](/img/structure/B3034012.png)

![(Z)-4-(benzo[d][1,3]dioxol-5-ylmethylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3034013.png)

![6,7-difluoro-1-(3-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B3034014.png)

![6-(3-chloropropanoyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3034022.png)

![1-[4-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3034031.png)

![7-chloro-4-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one](/img/structure/B3034033.png)